DISPERSE BLUE 165
Overview
Description
DISPERSE BLUE 165 is a chemical compound with the molecular formula C20H19N7O3This compound is characterized by its deep blue color and is commonly used in the textile industry for dyeing synthetic fibers .
Mechanism of Action
Target of Action
Disperse Blue 165, also known as Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as textiles .
Mode of Action
The mode of action of this compound involves its interaction with the material it is dyeing. It is designed to have high solubility in non-aqueous media dyeing systems, which leads to its uptake by the material . The dye molecules are absorbed by the fibers of the material, leading to a change in its color .
Biochemical Pathways
The dye molecules are dissolved in a non-aqueous medium and then absorbed by the material, changing its color .
Pharmacokinetics
In terms of its behavior in a dyeing system, it is designed to have high solubility in non-aqueous media, which allows it to be absorbed by the material it is dyeing .
Result of Action
The result of this compound’s action is the successful dyeing of materials, such as textiles. The material absorbs the dye molecules, leading to a change in its color .
Action Environment
The action of this compound is influenced by the environment in which the dyeing process takes place. Factors such as the composition of the dyeing medium, the type of material being dyed, and the temperature and duration of the dyeing process can all influence the effectiveness of the dye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISPERSE BLUE 165 involves several steps:
Diazotization: The process begins with the diazotization of 2,6-dibromo (or chloro)-4-nitroaniline.
Coupling Reaction: The diazonium salt formed is then coupled with m-acetylamino-N,N-diethyl aniline.
Cyanation: The final step involves cyanation using cuprous cyanide to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The product is then filtered, ground, and dried to obtain the final dye .
Chemical Reactions Analysis
Types of Reactions
DISPERSE BLUE 165 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro or cyano derivatives, while reduction typically results in amine derivatives .
Scientific Research Applications
DISPERSE BLUE 165 has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and studies.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Apart from textiles, it is used in the production of colored plastics and inks.
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 56: Another azo dye with similar applications but different molecular structure.
Disperse Red 11: A red azo dye used in similar industries.
Disperse Yellow 3: A yellow azo dye with comparable properties.
Uniqueness
What sets DISPERSE BLUE 165 apart is its specific molecular structure, which imparts unique dyeing properties, such as high color fastness and stability under various conditions. Its ability to form strong bonds with synthetic fibers makes it particularly valuable in the textile industry .
Properties
IUPAC Name |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWLJGBFZBZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068335 | |
Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41642-51-7 | |
Record name | N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41642-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disperse Blue 165 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041642517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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